Cefpirome Cefpirome Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A fourth-generation cephalosporin antibacterial agent. Appears to be more active in vitro against Staphylococci, some Enterococci, some ENTEROBACTERIACEAE, and PSEUDOMONAS AERUGINOSA.Cefpirome has a pyridinium group attached to C-3 position of its cephalosporin core.
Brand Name: Vulcanchem
CAS No.: 84957-29-9
VCID: VC0523114
InChI: InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15+/t16-,20-/m1/s1
SMILES: CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Molecular Formula: C22H22N6O5S2
Molecular Weight: 514.6 g/mol

Cefpirome

CAS No.: 84957-29-9

Cat. No.: VC0523114

Molecular Formula: C22H22N6O5S2

Molecular Weight: 514.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cefpirome - 84957-29-9

Specification

Description Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A fourth-generation cephalosporin antibacterial agent. Appears to be more active in vitro against Staphylococci, some Enterococci, some ENTEROBACTERIACEAE, and PSEUDOMONAS AERUGINOSA.Cefpirome has a pyridinium group attached to C-3 position of its cephalosporin core.
CAS No. 84957-29-9
Molecular Formula C22H22N6O5S2
Molecular Weight 514.6 g/mol
IUPAC Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15+/t16-,20-/m1/s1
Standard InChI Key DKOQGJHPHLTOJR-PUIFZAHNSA-N
Isomeric SMILES CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
SMILES CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Canonical SMILES CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Appearance Solid powder

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